N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
N-(3-Chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-chlorophenyl carboxamide group, a 4-fluorophenyl ring at position 4, and a thioxo moiety at position 2. This scaffold is structurally analogous to Biginelli reaction products, which are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects . The compound’s synthesis typically involves acid-catalyzed cyclocondensation of substituted aldehydes, thiourea, and β-ketoamides, yielding crystalline solids with moderate to high melting points (e.g., 257–283°C for related analogs) .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFUXYMPQHARFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and methyl acetoacetate under controlled conditions to yield the desired tetrahydropyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
The biological and physicochemical properties of DHPM derivatives are highly sensitive to substituent positions and electronic effects. Key analogs include:
Key Observations :
- Anti-leishmanial Activity : Compound A10 (R2=3-Cl) exhibits superior activity (IC50 52.67 µg/mL) compared to Glucantime® (IC50 71,000 µg/mL), highlighting the importance of the 3-chlorophenyl group for antiparasitic effects .
- Substituent Position : Moving the chlorine from the 3- to 2-position (e.g., 8c vs. target compound) reduces anti-leishmanial potency, suggesting steric or electronic preferences at the 3-position .
- Thioxo vs. Oxo : Thioxo analogs (X=S) generally show enhanced bioactivity over oxo (X=O) derivatives, likely due to improved hydrogen bonding or enzyme inhibition .
Electronic and Steric Effects
- Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4n with 4-ethoxyphenyl). Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
- Chlorophenyl vs.
Biological Activity
N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the dihydropyrimidine class, characterized by its unique structural features which include a thioxo group and various aryl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Key Features
- Thioxo Group : Contributes to the compound's reactivity and potential biological activity.
- Aryl Substituents : The presence of chlorophenyl and fluorophenyl groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The compound has also shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects.
| Cell Line | IC50 (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 | 15.2 | Induces apoptosis | |
| HeLa | 12.8 | Cell cycle arrest (G2/M) | |
| A549 | 10.5 | Inhibition of proliferation |
The anticancer activity is attributed to its ability to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death.
Study 1: Antimicrobial Efficacy
In a study conducted by Umesha et al., this compound was tested against multiple strains of bacteria and fungi. The results indicated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Study 2: Anticancer Potential
Another pivotal study focused on the anticancer properties of the compound using human cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the potential for further development as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
